(Z)-N'-(dimorpholinophosphoryl)-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide
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Overview
Description
N’-dimorpholin-4-ylphosphoryl-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes morpholine rings, a phosphoryl group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-dimorpholin-4-ylphosphoryl-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide typically involves multiple steps. One common method includes the reaction of morpholine derivatives with phosphorylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N’-dimorpholin-4-ylphosphoryl-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction may produce dephosphorylated compounds.
Scientific Research Applications
N’-dimorpholin-4-ylphosphoryl-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, coatings, and polymers.
Mechanism of Action
The mechanism of action of N’-dimorpholin-4-ylphosphoryl-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-ethylmorpholine: A simpler analog with similar structural features but lacking the phosphoryl and methoxyphenyl groups.
4-methoxyphenylmorpholine: Contains the methoxyphenyl group but lacks the phosphoryl and N-ethyl groups.
Uniqueness
N’-dimorpholin-4-ylphosphoryl-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide is unique due to its combination of morpholine rings, a phosphoryl group, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N'-dimorpholin-4-ylphosphoryl-N-ethyl-N-(4-methoxyphenyl)morpholine-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N5O5P/c1-3-27(20-4-6-21(29-2)7-5-20)22(24-8-14-30-15-9-24)23-33(28,25-10-16-31-17-11-25)26-12-18-32-19-13-26/h4-7H,3,8-19H2,1-2H3/b23-22- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXSWNVOSJJFHV-FCQUAONHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OC)C(=NP(=O)(N2CCOCC2)N3CCOCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=C(C=C1)OC)/C(=N\P(=O)(N2CCOCC2)N3CCOCC3)/N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N5O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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